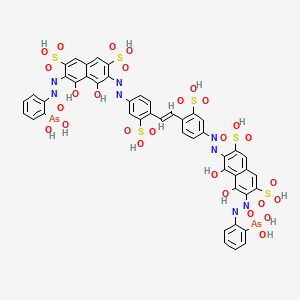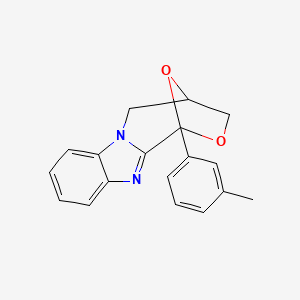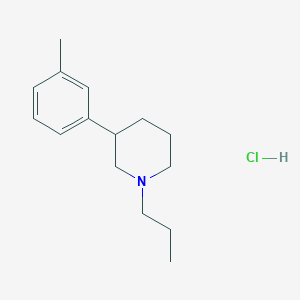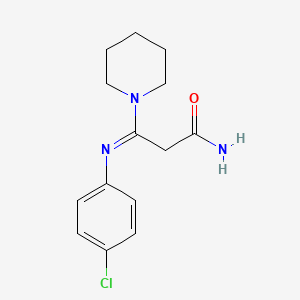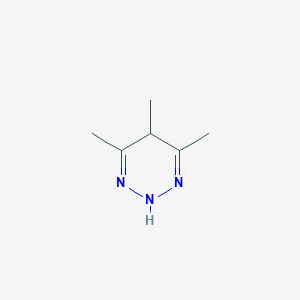
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine is a nitrogen-containing heterocyclic compound It belongs to the class of triazines, which are characterized by a six-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazines with 1,4-bielectrophilic agents. This reaction is often carried out under controlled conditions to ensure the formation of the desired triazine ring .
Industrial Production Methods
Industrial production of triazines, including this compound, often involves the trimerization of nitrile and cyanide compounds. This method is favored due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazine ring, leading to the formation of dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions are common, where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various substituted triazines, which can have different functional groups attached to the ring. These products are valuable intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of other heterocyclic compounds.
Medicine: Triazine derivatives are explored for their antitumor and antimicrobial properties.
Industry: It is used in the production of herbicides, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor, interfering with the normal function of enzymes by binding to their active sites. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4,5,6-Trimethyl-2,5-dihydro-1,2,3-triazine include:
- 2,4,6-Trimethyl-1,3,5-triazine
- 2,4,6-Trichloro-1,3,5-triazine
- 2,4,6-Triamino-1,3,5-triazine (Melamine)
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the resulting chemical properties. The presence of three methyl groups on the triazine ring can influence its reactivity and interactions with other molecules, making it a unique and valuable compound for various applications .
Propriétés
Numéro CAS |
77202-19-8 |
|---|---|
Formule moléculaire |
C6H11N3 |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
4,5,6-trimethyl-2,5-dihydrotriazine |
InChI |
InChI=1S/C6H11N3/c1-4-5(2)7-9-8-6(4)3/h4,9H,1-3H3 |
Clé InChI |
OXQOMQSRQOUROO-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=NNN=C1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
![2,4-Dichloro-1-oxa-2lambda~5~-phosphaspiro[4.5]dec-3-en-2-one](/img/structure/B14448304.png)
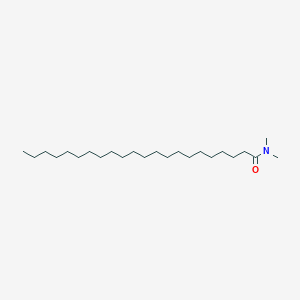
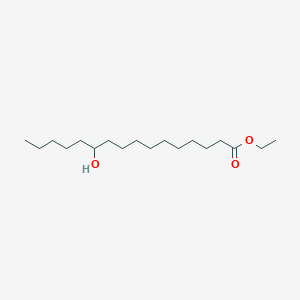

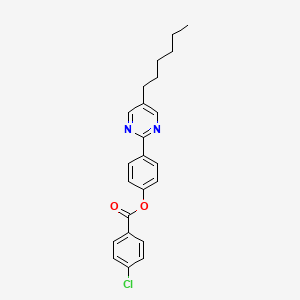
![4-[ethoxy(ethyl)phosphoryl]oxybenzamide](/img/structure/B14448327.png)

